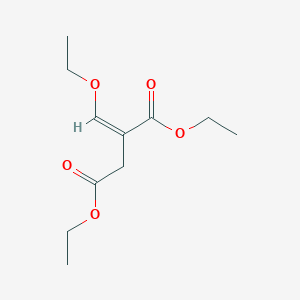

Diethyl 2-(ethoxymethylene)succinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18O5 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

diethyl (2Z)-2-(ethoxymethylidene)butanedioate |

InChI |

InChI=1S/C11H18O5/c1-4-14-8-9(11(13)16-6-3)7-10(12)15-5-2/h8H,4-7H2,1-3H3/b9-8- |

InChI Key |

ZAWRKUUXDJJWGT-HJWRWDBZSA-N |

Isomeric SMILES |

CCO/C=C(/CC(=O)OCC)\C(=O)OCC |

Canonical SMILES |

CCOC=C(CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Ethoxymethylene Succinate

Classical Preparative Routes

Classical syntheses of Diethyl 2-(ethoxymethylene)succinate are characterized by their reliance on readily available starting materials and well-established reaction mechanisms. These routes often involve multiple steps and have been refined over the years to improve yields and purity.

Synthesis from Diethyl-α-formyl-succinate Precursors

One of the fundamental classical routes to this compound involves the etherification of a Diethyl-α-formyl-succinate precursor. This method is predicated on the initial formation of the formyl derivative, which is then converted to the target ethoxymethylene compound. The etherification is typically achieved through an acid-catalyzed reaction with ethanol (B145695). masterorganicchemistry.com The protonation of the formyl group's carbonyl oxygen by an acid catalyst increases its electrophilicity, facilitating nucleophilic attack by ethanol. Subsequent dehydration leads to the formation of the stable enol ether, this compound. The choice of acid catalyst and reaction conditions, such as temperature and removal of water, are critical to drive the equilibrium towards the product. researchgate.net

A closely related and well-documented procedure involves the reaction of a similar dicarbonyl compound, diethyl malonate, with triethyl orthoformate in the presence of an acid catalyst like zinc chloride and acetic anhydride (B1165640). orgsyn.orgprepchem.com This reaction proceeds through an intermediate that, upon elimination of ethanol, yields the corresponding ethoxymethylene derivative, providing a procedural basis that can be adapted for the formylsuccinate precursor.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Diethyl-α-formyl-succinate | Ethanol | Acid Catalyst (e.g., H₂SO₄) | This compound | masterorganicchemistry.com |

| Diethyl malonate | Triethyl orthoformate | Zinc chloride / Acetic anhydride | Diethyl 2-(ethoxymethylene)malonate | orgsyn.orgprepchem.com |

Formylation of Diethyl Succinate (B1194679) Pathways

The synthesis of the necessary Diethyl-α-formyl-succinate precursor is most commonly achieved through the formylation of Diethyl Succinate. A standard laboratory procedure involves a Claisen condensation of diethyl succinate with ethyl formate (B1220265) in the presence of a strong base, such as sodium ethoxide. prepchem.com The reaction is typically carried out in a non-polar solvent like toluene. The sodium ethoxide is prepared in situ by reacting sodium metal with ethanol. prepchem.com The mixture of diethyl succinate and ethyl formate is then added to the base at a controlled temperature to initiate the formylation.

The reaction proceeds via the formation of an enolate from diethyl succinate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. The resulting intermediate then eliminates an ethoxide ion to yield the sodium salt of Diethyl-α-formyl-succinate. Acidic workup then provides the final Diethyl-α-formyl-succinate.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| Diethyl succinate | Ethyl formate | Sodium ethoxide | Toluene | Diethyl (RS)-formylsuccinate | prepchem.com |

Palladium-Catalyzed Synthesis Approaches

Modern synthetic strategies increasingly turn to transition-metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions, in particular, offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidative Dialkoxycarbonylation and Reduction from Alkyne Substrates

A promising palladium-catalyzed route to succinate derivatives, which can be conceptually applied to the synthesis of this compound, is the oxidative dialkoxycarbonylation of alkynes. mdpi.comunipr.it This reaction involves the formal addition of two alkoxycarbonyl groups across the triple bond of an alkyne. While the direct synthesis of this compound via this method from a specific alkyne has not been extensively detailed, the synthesis of related maleic and succinic acid diesters provides a strong mechanistic framework. mdpi.commdpi.com

The general approach involves reacting a terminal alkyne with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant. researchgate.net For the synthesis of this compound, a potential alkyne substrate would be ethoxyacetylene. The oxidative dialkoxycarbonylation would lead to a diethyl 2-(ethoxymethylene)maleate derivative, which would then require a selective reduction of one of the maleate (B1232345) double bonds to afford the target succinate structure.

Mechanistic Considerations of Palladium-Iodide Catalysis in this compound Formation

The mechanism of palladium-catalyzed oxidative dialkoxycarbonylation often involves a palladium-iodide catalyst, such as PdI₂. mdpi.comunipr.it The catalytic cycle is thought to initiate with the reaction of the Pd(II) iodide species with carbon monoxide and an alcohol (e.g., ethanol) to form an alkoxycarbonylpalladium iodide intermediate. mdpi.com This is followed by the insertion of the alkyne triple bond into the Pd-C bond of this intermediate.

The resulting vinylpalladium species can then undergo a further insertion of carbon monoxide to form an acylpalladium complex. Nucleophilic attack by another molecule of alcohol on this complex leads to the formation of the dialkoxycarbonylated product and the regeneration of a Pd(0) species. mdpi.com An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species, thus closing the catalytic cycle. The iodide ligands play a crucial role in the stability and reactivity of the palladium intermediates throughout this process. mdpi.comacs.org

The general mechanism for the palladium-catalyzed alkoxycarbonylation of alkynes provides a clear pathway for the formation of α,β-unsaturated esters. researchgate.net

Reactivity and Mechanistic Investigations of Diethyl 2 Ethoxymethylene Succinate

Electrophilic and Nucleophilic Reactivity Profiles

Diethyl 2-(ethoxymethylene)succinate (DEES) is a versatile organic compound characterized by a rich and varied reactivity profile. Its structure, featuring an electron-deficient double bond conjugated with two ester groups, imparts a significant electrophilic character to the molecule. The ethoxymethylene group is a key reactive site, readily undergoing attack by a wide range of nucleophiles.

This electrophilicity is central to its utility in organic synthesis. Nucleophilic substitution at the ethoxy group is a common reaction pathway. For instance, in the presence of an aniline (B41778) derivative, the ethoxy group is displaced by the nitrogen atom of the aniline, a critical first step in the Gould-Jacobs reaction for the synthesis of quinolines. manchester.ac.uk

Furthermore, the double bond in DEES is susceptible to Michael addition reactions. manchester.ac.uk In this type of reaction, a nucleophile adds to the β-carbon of the ethoxymethylene group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reactivity allows for the introduction of a variety of functional groups and the construction of more complex molecular architectures.

While primarily known for its electrophilic nature, the succinate (B1194679) moiety of DEES also possesses sites for nucleophilic attack, particularly at the carbonyl carbons of the ester groups. These sites can react with strong nucleophiles, leading to cleavage or modification of the ester functionalities.

The reactivity of DEES is summarized in the table below:

| Reaction Type | Attacking Species | Reactive Site on DEES | Product Type |

| Nucleophilic Substitution | Amines, Hydrazines | Ethoxymethylene group | Substituted enamines |

| Michael Addition | Carbanions, Enolates | β-carbon of the double bond | Adducts with new C-C bonds |

| Condensation | Active methylene (B1212753) compounds | Ethoxymethylene group | Heterocyclic compounds |

Role in Cyclization Reactions and Annulation Processes

A cornerstone of the synthetic utility of this compound is its application in cyclization and annulation reactions to form a variety of heterocyclic systems.

Gould-Jacobs Reaction:

The most prominent example is the Gould-Jacobs reaction, a powerful method for the synthesis of quinoline (B57606) derivatives. manchester.ac.ukillinois.edunih.gov This reaction proceeds in a stepwise manner:

Condensation: An aniline reacts with DEES, where the amino group of the aniline displaces the ethoxy group of DEES to form a diethyl anilinomethylenesuccinate intermediate. manchester.ac.ukresearchgate.net

Cyclization: Upon heating, this intermediate undergoes an intramolecular cyclization. This is a 6-electron electrocyclization process that forms the quinoline ring system. manchester.ac.uk

Saponification and Decarboxylation: Subsequent hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation, yields the final 4-hydroxyquinoline (B1666331) product. manchester.ac.ukacademicbooks.dk

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent. illinois.edu

Synthesis of Pyrazoles:

DEES is also a valuable precursor for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds with a wide range of biological activities. The synthesis typically involves the reaction of DEES with hydrazine (B178648) or its derivatives. nih.govnih.govresearchgate.net The reaction proceeds through a condensation-cyclization sequence, where the hydrazine initially displaces the ethoxy group, followed by an intramolecular cyclization to form the pyrazole ring. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of substituted hydrazine and the reaction conditions.

The following table provides an overview of heterocyclic systems synthesized from DEES:

| Reagent | Resulting Heterocycle | Reaction Type |

| Anilines | Quinolines | Gould-Jacobs Reaction |

| Hydrazines | Pyrazoles | Condensation-Cyclization |

| N-substituted cyanoacetanilides | Pyridones | Condensation-Cyclization |

Carbonylation Reactions Involving the Succinate Moiety

While this compound itself is a product of reactions that can involve carbonylation, its direct participation in carbonylation reactions where the succinate moiety is modified is a more specialized area of its chemistry. Generally, palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group into organic molecules. orgsyn.orgnih.govuv.mx

In the context of succinate derivatives, palladium-catalyzed carbonylation has been explored for the synthesis of more complex structures. For instance, the carbonylation of diethyl (2-iodoaryl)malonates, which share structural similarities with derivatives of DEES, can lead to the formation of isoquinolin-1(2H)-ones through a carbonylation-decarboxylation pathway. researchgate.net

Although direct carbonylation reactions of the succinate part of DEES are not widely reported, the fundamental principles of palladium-catalyzed carbonylation of related ester compounds suggest potential synthetic routes. Such a reaction would likely involve the oxidative addition of a C-X bond (where X is a leaving group) within a DEES derivative to a palladium(0) catalyst, followed by CO insertion and subsequent reductive elimination to form a new carbonyl-containing product.

Stereochemical Aspects in Reaction Pathways (e.g., (E)-isomer formation)

The stereochemistry of the double bond in this compound and its derivatives plays a crucial role in the outcome of its reactions. The commercially available form of DEES is typically the (Z)-isomer. However, the formation and reactivity of the (E)-isomer are also of significant interest.

The synthesis of a specific isomer, such as the (E)-isomer of a related succinate derivative, has been achieved through methods like a base-free catalytic Wittig reaction. researchgate.net The characterization of both (E) and (Z) isomers is essential for understanding their distinct reactivity and for controlling the stereoselectivity of subsequent transformations. For example, photoisomerization can be employed to convert a (Z)-isomer to an (E)-isomer, allowing for the isolation and study of the less stable isomer. researchgate.netrsc.org

Applications of Diethyl 2 Ethoxymethylene Succinate As a Versatile Synthetic Building Block

Construction of Heterocyclic Systems

The reactivity of diethyl 2-(ethoxymethylene)succinate lends itself to the formation of numerous heterocyclic scaffolds. The following sections detail its application in the synthesis of specific heterocyclic systems.

The synthesis of quinoline (B57606) derivatives often utilizes the Gould-Jacobs reaction, a well-established method in organic chemistry. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) with a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate, which is structurally similar to this compound. wikipedia.orgnih.gov The process begins with the substitution of the ethoxy group by the aniline nitrogen, followed by a thermally induced cyclization to form the quinoline ring system. wikipedia.org

The general mechanism of the Gould-Jacobs reaction starts with a nucleophilic attack from the amine nitrogen of the aniline on the electrophilic carbon of the ethoxymethylene group, leading to the loss of ethanol (B145695) and the formation of an anilidomethylenemalonate intermediate. wikipedia.org Subsequent heating promotes a 6-electron cyclization, resulting in the formation of a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org This intermediate can then undergo further reactions, such as saponification and decarboxylation, to yield 4-hydroxyquinolines. wikipedia.org

A variety of substituted anilines can be employed in this reaction to produce a diverse range of quinoline derivatives. nih.govnih.gov For instance, the reaction of substituted anilines with diethyl 2-(ethoxymethylene)malonate has been used to synthesize 4-hydroxyquinolines, which are key intermediates for further functionalization. nih.gov These 4-hydroxyquinolines can be converted to 4-chloroquinolines, which are versatile precursors for the synthesis of various biologically active molecules. nih.govnih.gov

The following table summarizes examples of quinoline derivatives synthesized using methodologies related to the Gould-Jacobs reaction.

| Starting Material (Aniline) | Reagent | Product | Reference |

| Substituted Anilines | Diethyl 2-(ethoxymethylene)malonate | Substituted 4-hydroxyquinolines | nih.gov |

| 4-Amino-3-bromobenzonitrile | Diethyl ethoxymethylenemalonate | Diethyl 2-[(2-bromo-4-cyanophenylamino)methylene]malonate | nih.gov |

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org This powerful reaction has been instrumental in the synthesis of numerous quinoline-based compounds, including those with potential applications as antimalarial agents. wikipedia.org

While direct synthesis of furan (B31954) and tetrahydrofuran (B95107) scaffolds from this compound is not extensively documented in the provided search results, related synthetic strategies offer insights into potential pathways. For instance, the synthesis of tetrahydrofuran rings can be achieved through various methods, including the cyclization of unsaturated alcohols and the reductive cyclization of enynes. organic-chemistry.orgnih.gov

One approach to synthesizing substituted tetrahydrofurans involves a redox-relay Heck reaction of cis-butene-1,4-diol, which generates cyclic hemiacetals that can be reduced to the corresponding 3-aryl tetrahydrofurans. organic-chemistry.org Another method utilizes the iodoetherification of 1,2-O-isopropylidene-5-alkene precursors to assemble tetrahydrofuran allylic alcohol derivatives. nih.gov

Furthermore, the synthesis of tetrahydrofuran-containing natural products, such as (+)-trans-kumausyne, has been achieved through multi-step synthetic sequences. nih.gov These syntheses often involve the creation of the tetrahydrofuran ring from acyclic precursors through various cyclization strategies. nih.gov For example, the total synthesis of (+)-darwinolide involves the conversion of a commercially available anhydride (B1165640) to a 2,5-dimethoxylated tetrahydrofuran, which is then further elaborated. nih.gov

Although direct examples using this compound are not prominent, its structural motifs suggest potential for adaptation in furan and tetrahydrofuran synthesis. The presence of ester groups could be exploited for cyclization reactions following initial transformations of the ethoxymethylene group.

The Knorr pyrrole (B145914) synthesis is a classical method for preparing substituted pyrroles. wikiwand.com This reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikiwand.com While the direct use of this compound in the Knorr synthesis is not explicitly detailed, the principles of this reaction are relevant.

The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which was converted to an α-amino-ketone in situ. wikiwand.com A modified approach involves the reaction of an α-amino-ketone with a β-ketoester. The mechanism proceeds through the formation of an enamine, followed by cyclization and dehydration to afford the pyrrole ring.

Alternative methods for pyrrole synthesis include the Barton-Zard reaction, which involves the reaction of a nitroalkene with an isocyanoacetate. researchgate.net For example, the synthesis of 2-ethoxycarbonyl-3,4-diethyl-pyrrole has been achieved using this method. researchgate.net Furthermore, pyrrole-2-carboxylic acid esters can be prepared by the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis. orgsyn.org

The reactivity of this compound suggests its potential as a precursor for pyrrole synthesis. The ethoxymethylene group can react with amines, and the succinate (B1194679) backbone could be functionalized to create the necessary precursors for cyclization into a pyrrole ring.

The synthesis of indole (B1671886) derivatives can be achieved through various strategies. One notable method is the Stobbe condensation, which involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a base. scispace.com For example, the Stobbe condensation of diethyl succinate with 2-pyrrole carboxaldehyde has been used to produce a half ester, which can then be cyclized to form an indole derivative. scispace.com

Another approach to indole synthesis is the Leimgruber-Batcho indole synthesis, which involves the condensation of a 2-methylnitrobenzene with a formamide (B127407) acetal, followed by reductive cyclization. orgsyn.org This method allows for the preparation of a variety of substituted indoles.

While the direct application of this compound in these specific named reactions is not explicitly mentioned, its structural similarity to diethyl succinate suggests its potential utility in Stobbe-type condensations. The ethoxymethylene group could introduce additional functionality into the resulting indole ring system. The following table highlights a key reaction in the synthesis of an indole analogue.

| Reactants | Product | Reference |

| Diethyl succinate, 2-pyrrole carboxaldehyde | Half ester (precursor to indole) | scispace.com |

The synthesis of oxazolidinones and oxazolines typically involves the cyclization of amino alcohol precursors. For instance, (S)-4-{[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl}-2-oxazolidinone has been prepared through a multi-step process that includes the formation of a carbamate, reduction, and subsequent ring closure of an amino alcohol intermediate. google.com

The synthesis of 2-oxazolines can be achieved by the reaction of aldehydes with 2-aminoethanol in the presence of an oxidizing agent like 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org Alternatively, nitriles can be reacted with aminoalcohols to afford 2-substituted oxazolines. organic-chemistry.org

Although the direct involvement of this compound in these syntheses is not described, its ester functionalities could potentially be reduced to alcohols, which, after further manipulation, could serve as precursors for oxazolidinone or oxazoline (B21484) ring formation.

The synthesis of 2-pyridone derivatives can be accomplished through various annulation strategies. One method involves a [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds. organic-chemistry.org Another approach is the Co(III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate to yield isoquinolinones and pyridinones. organic-chemistry.org

Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides have been reported to produce 2-pyridone derivatives through an unexpected transfer of the ethoxymethylene moiety. researchgate.net This suggests that this compound could potentially undergo similar transformations to yield substituted pyridinones.

The synthesis of isoquinoline (B145761) derivatives is not extensively detailed in the provided search results in the context of this compound. However, the general principles of constructing heterocyclic rings through condensation and cyclization reactions remain applicable.

The following table presents a reaction leading to a pyridinone derivative.

| Reactants | Product | Reference |

| 2-Cyanoacetanilides, Diethyl 2-(ethoxymethylene)malonate | 2-Pyridone derivatives | researchgate.net |

Synthesis of Cyclic Carbonates

The conversion of this compound into cyclic carbonates is not a prominently documented application in scientific literature. The primary and most established methods for synthesizing cyclic carbonates involve the reaction of epoxides with carbon dioxide. arkat-usa.orgresearchgate.netacademie-sciences.frorgsyn.org Other specialized methods also exist, but the use of this compound as a direct precursor for this class of compounds is not a well-established synthetic route.

Role in Multi-Component Reactions

This compound serves as a valuable C4 synthon in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity.

The reactivity of this compound is centered around the ethoxymethylene group, which acts as a potent electrophile. It readily reacts with a variety of nucleophiles, making it an ideal component for MCRs. A key application is in the synthesis of highly substituted heterocyclic compounds. For instance, it can participate in condensation reactions with binucleophiles. One notable example, analogous to the well-studied reactivity of diethyl 2-(ethoxymethylene)malonate, is the synthesis of pyridone derivatives. arkat-usa.orgsmolecule.com In a sodium ethoxide-catalyzed reaction, this compound can react with N-substituted cyanoacetanilides. researchgate.netsmolecule.comumich.edu This type of reaction proceeds through a cascade of events, typically initiated by a Michael addition of the nucleophile to the electron-deficient double bond of the succinate, followed by an intramolecular cyclization and subsequent elimination of ethanol and other small molecules to afford the final heterocyclic product.

The general scheme for such a multi-component reaction leading to a pyridone core is illustrated below:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | N-substituted cyanoacetanilide | Sodium Ethoxide | Substituted Pyridone |

This strategy allows for the introduction of several points of diversity into the final molecule, depending on the substituents on the starting materials.

Precursor in Advanced Organic Synthesis Strategies

The utility of this compound extends beyond simple MCRs to more complex and advanced organic synthesis strategies, including the construction of various heterocyclic scaffolds and as a key intermediate for bioactive molecules.

Its ability to undergo Michael additions makes it a cornerstone for carbon-carbon bond formation. smolecule.com Nucleophiles can be added to the β-position of the succinate, and the resulting enolate can be trapped or can participate in subsequent intramolecular reactions. This reactivity is fundamental to many cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events.

Furthermore, this compound is a precursor for a variety of cyclic compounds through cyclization reactions. smolecule.com By reacting it with different binucleophiles, a range of heterocyclic systems can be accessed. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazinone derivatives, which are important pharmacophores in medicinal chemistry.

A summary of the types of reactions and the resulting products is presented in the table below:

| Reaction Type | Nucleophile/Co-reactant | Resulting Functional Group/Scaffold |

| Michael Addition | Carbon and heteroatom nucleophiles | Substituted succinates |

| Condensation-Cyclization | Hydrazine derivatives | Pyridazinones |

| Condensation-Cyclization | Amidines, guanidines | Pyrimidines |

| Condensation-Cyclization | Cyanoacetanilides | Pyridones |

These reactions underscore the role of this compound as a flexible building block in the strategic synthesis of complex organic molecules, including intermediates for pharmaceuticals and other fine chemicals.

Advanced Derivatization and Functionalization Strategies

Modifications of the Ethoxymethylene Group

The ethoxymethylene group is the most reactive site for nucleophilic attack in Diethyl 2-(ethoxymethylene)succinate. The electron-withdrawing ester groups polarize the C=C double bond (a Michael system), rendering the β-carbon highly electrophilic. This facilitates two primary reaction pathways: addition-elimination (substituting the ethoxy group) or Michael addition across the double bond.

A significant strategy for modifying this group involves its reaction with carbon nucleophiles, such as active methylene (B1212753) compounds. Research on the closely related Diethyl 2-(ethoxymethylene)malonate (DEEMM) provides a clear blueprint for this reactivity. For instance, the sodium ethoxide-catalyzed reaction with N-substituted cyanoacetanilides does not lead to the expected simple Michael addition product. Instead, it can proceed via an unexpected transfer of the ethoxymethylene moiety or through a complex cascade involving two molecules of the nucleophile, ultimately forming substituted 2-pyridone derivatives. researchgate.netumich.eduarkat-usa.org This reaction pathway highlights a sophisticated method for leveraging the ethoxymethylene group to construct complex heterocyclic scaffolds. arkat-usa.org

In one documented pathway, the reaction proceeds through a conjugate addition of the cyanomethylene compound to the electrophilic double bond. A subsequent reaction with a second molecule of the nucleophile and elimination of diethyl malonate leads to the final pyridone product. researchgate.net The yields of these transformations are influenced by the substituents on the aniline (B41778) ring of the nucleophile.

| Product | Substituent (R) | Isolated Yield (%) |

|---|---|---|

| 3a | H | 40 |

| 3b | 4-Me | 71 |

| 3c | 2-OMe | 25 |

| 3d | 2-Et | 24 |

| 3e | 3-Me | 35 |

| 3f | 4-F | 25 |

This type of reaction, where the ethoxymethylene group acts as a C1 synthon to build a larger ring system, is a cornerstone of its synthetic utility.

Functionalization at the Succinate (B1194679) Backbone

The succinate portion of the molecule offers additional sites for functionalization, primarily at the two diethyl ester groups and the adjacent methylene (CH₂) group. These sites allow for the molecule to be incorporated into larger structures where the succinate backbone becomes an integral part of the final product.

A classic and powerful example of this is the Gould-Jacobs reaction, which is used for the synthesis of quinoline (B57606) derivatives. nih.gov In this reaction, an aniline is condensed with a precursor like this compound. The initial step is a nucleophilic attack by the aniline nitrogen at the electrophilic double bond, displacing the ethoxy group. The resulting intermediate then undergoes a thermally induced intramolecular cyclization, where one of the ester groups of the succinate backbone reacts with the aniline ring to form a new six-membered ring. Subsequent hydrolysis and decarboxylation steps yield the final 4-hydroxyquinoline (B1666331) product. nih.gov This reaction sequence masterfully transforms the entire succinate backbone into the core of a new heterocyclic system.

Further functionalization can be achieved on the products of such cyclizations. For example, derivatives formed from these reactions can undergo de-ethoxycarbonylation via the Krapcho reaction, which selectively removes an ester group, providing another layer of modification to the original succinate backbone. nih.gov

Enantioselective Derivatization Approaches

Creating chiral centers in a controlled manner is a primary goal of modern organic synthesis. The carbon-carbon double bond in this compound is an ideal target for enantioselective transformations, particularly asymmetric reduction, to produce valuable chiral succinate derivatives.

While chemical hydrogenation methods using chiral metal catalysts are possible, biocatalysis using enzymes like ene-reductases (ERs) has emerged as a powerful alternative. These enzymes can reduce activated C=C double bonds with high conversion rates and excellent enantioselectivity under mild reaction conditions. mdpi.com Research on structurally similar substrates, such as dimethyl itaconate (dimethyl methylenesuccinate) and dimethyl mesaconate (the (E)-isomer of dimethyl methylsuccinate), demonstrates the feasibility of this approach. Ene-reductases can catalyze the asymmetric reduction of these substrates to produce chiral dimethyl 2-methylsuccinate with high enantiomeric excess (ee). mdpi.com

For example, specific ene-reductases have been identified that can produce either the (S) or (R) enantiomer of the reduced product in high yield and selectivity, even at high substrate concentrations. This enzymatic strategy represents a direct and efficient method for the enantioselective derivatization of the double bond within the succinate framework. mdpi.com

| Target Enantiomer | Enzyme | Substrate | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (S)-1 | SeER | Dimethyl mesaconate | 500 | 99 | 98 |

| (R)-1 | AfER | Dimethyl itaconate | 400 | 99 | 99 |

These findings strongly suggest that a similar enzymatic approach could be successfully applied to this compound to access chiral 2-(ethoxymethyl)succinate derivatives, which are valuable building blocks in fine chemical and pharmaceutical synthesis.

Spectroscopic and Computational Elucidation of Diethyl 2 Ethoxymethylene Succinate Reactivity

Application of Advanced NMR Techniques for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Diethyl 2-(ethoxymethylene)succinate. numberanalytics.com One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, while advanced two-dimensional (2D) techniques are essential for confirming connectivity and stereochemistry. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethoxy groups, the succinate (B1194679) backbone, and the vinylic proton of the ethoxymethylene group. The chemical shift of the vinylic proton is particularly diagnostic and sensitive to the electronic environment. Similarly, the ¹³C NMR spectrum reveals the carbon framework, with characteristic signals for the carbonyl carbons, the olefinic carbons, and the aliphatic carbons of the ethyl and succinate moieties. carlroth.com

Advanced 2D NMR techniques are employed for a more detailed analysis:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the ethyl and succinate fragments. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of proton signals to their corresponding carbons. numberanalytics.comrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, detect through-space interactions between protons that are in close proximity. numberanalytics.com This is the definitive method for establishing the stereochemistry (E/Z isomerism) of the C=C double bond. For the Z-isomer, a NOE would be expected between the vinylic proton and the protons of the adjacent methylene (B1212753) group in the succinate chain. For the E-isomer, the NOE would be observed between the vinylic proton and the ester group protons on the same side of the double bond. ipb.pt

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures like diethyl succinate and diethyl ethoxymethylenemalonate. chemicalbook.comchemicalbook.comdocbrown.info

| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Vinylic CH | ~7.5 - 8.0 (singlet) | ~150 - 160 |

| Succinate CH₂ (alpha to C=C) | ~3.0 - 3.4 (singlet) | ~30 - 35 |

| Ethoxy CH₂ (vinylic) | ~4.1 - 4.4 (quartet) | ~65 - 70 |

| Ethoxy CH₃ (vinylic) | ~1.2 - 1.4 (triplet) | ~14 - 16 |

| Ester CH₂ (Succinate) | ~4.0 - 4.2 (quartet) | ~60 - 62 |

| Ester CH₃ (Succinate) | ~1.1 - 1.3 (triplet) | ~13 - 15 |

| Carbonyl C=O (alpha to C=C) | - | ~165 - 170 |

| Carbonyl C=O (beta to C=C) | - | ~170 - 175 |

| Olefinic C (quaternary) | - | ~105 - 115 |

Mass Spectrometry for Reaction Product Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound and for identifying the products formed during its reactions. chemguide.co.uk In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation into smaller, charged ions. chemguide.co.uk

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for esters and enol ethers include:

Loss of an ethoxy radical (•OCH₂CH₃): This results in a significant fragment ion at M-45.

Loss of an ethyl radical (•CH₂CH₃): This cleavage gives rise to a fragment at M-29. chemguide.co.uk

McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo this characteristic rearrangement, though it may be less prominent depending on the specific ester groups. miamioh.edu

Cleavage of the ester groups: Fragmentation can occur at various points along the diethyl succinate backbone. massbank.eu

In the context of reaction monitoring, MS is used to characterize products from reactions involving this compound, such as its use as a building block in heterocycle synthesis. For example, in a reaction where the ethoxymethylene group is transferred, mass spectrometry can readily identify the new product by its distinct molecular ion peak and fragmentation, distinguishing it from starting materials and other intermediates. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) is often employed to determine the exact elemental composition of the products, further confirming their identity. researchgate.net

The table below lists some of the expected key fragments in the mass spectrum of this compound.

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺ | Molecular Ion (C₁₁H₁₈O₅)⁺ | 230 |

| [M-29]⁺ | Loss of •C₂H₅ | 201 |

| [M-45]⁺ | Loss of •OC₂H₅ | 185 |

| [M-73]⁺ | Loss of •COOC₂H₅ | 157 |

| [M-101]⁺ | Loss of •CH₂COOC₂H₅ | 129 |

Computational Chemistry Studies: DFT Analysis and Reaction Pathway Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of this compound that are complementary to experimental data. chemrxiv.org DFT calculations can model the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its chemical behavior.

DFT Analysis: DFT studies can elucidate the electronic properties of the molecule. The C=C double bond is electron-rich due to the +M (mesomeric) effect of the ethoxy group, but the carbon atoms are also electrophilic due to the strong -M effect of the two carbonyl groups. DFT can quantify this by calculating:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO is typically located on the electron-rich double bond, making it susceptible to electrophilic attack, while the LUMO is centered on the π* system, indicating its susceptibility to nucleophilic attack (Michael addition).

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of how it will interact with other reagents. sciforum.net

Reaction Pathway Modeling: Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. nih.gov By calculating the energies of reactants, transition states, intermediates, and products, chemists can map out the entire potential energy surface of a reaction. This allows for:

Mechanism Elucidation: For reactions such as Michael additions or cycloadditions, DFT can be used to compare different possible pathways and determine the most energetically favorable one.

Prediction of Regio- and Stereoselectivity: By comparing the activation energies of different transition states leading to various isomers, computational models can predict which product will be formed preferentially.

Understanding Catalysis: In catalyzed reactions, DFT can model the interaction of the substrate with the catalyst, explaining how the catalyst lowers the activation energy and influences the reaction outcome. nih.gov

For instance, in the reaction of this compound with a nucleophile, DFT can model the transition state of the nucleophilic attack on the β-carbon of the double bond, providing the activation energy for this key step and helping to rationalize the observed reaction rates and product distributions. mdpi.com

Future Research Trajectories for Diethyl 2 Ethoxymethylene Succinate

Exploration of Novel Catalytic Transformations

The reactivity of Diethyl 2-(ethoxymethylene)succinate is ripe for exploration with modern catalytic systems. Future research will likely focus on developing new transformations that are more efficient, selective, and sustainable than current methods. Key areas of interest include leveraging transition metal catalysis to forge new bonds and create complex cyclic systems.

Palladium-catalyzed reactions, for instance, present a promising avenue for the synthesis of this compound and its derivatives. smolecule.com Beyond its synthesis, the conjugated system of this compound is an ideal substrate for a variety of catalytic additions and cycloadditions. A significant area for future development is the catalytic asymmetric hydrogenation of the double bond. Rhodium-based catalysts, which have been successfully used for the asymmetric transfer hydrogenation of related succinimide (B58015) structures, could be adapted for this purpose. researchgate.net Such methods would provide direct access to chiral succinate (B1194679) derivatives, which are valuable building blocks in medicinal chemistry.

Furthermore, exploring novel cyclization strategies under catalytic conditions could lead to a diverse range of heterocyclic structures. smolecule.com The reaction of the malonate analogue with cyanoacetanilides to form pyridones, catalyzed by sodium ethoxide, showcases the potential for base-catalyzed condensation-cyclization pathways that could be further optimized and expanded for the succinate derivative. smolecule.comresearchgate.net

| Potential Catalytic Transformation | Catalyst Type | Potential Product Class | Significance |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Chiral Diethyl 2-ethoxymethylsuccinate | Access to enantiomerically pure building blocks. |

| Heck Coupling | Palladium Catalyst | Substituted Succinate Derivatives | C-C bond formation to introduce molecular complexity. |

| Cycloaddition Reactions (e.g., [4+2], [3+2]) | Lewis Acids, Organocatalysts | Polycyclic and Heterocyclic Systems | Rapid construction of complex scaffolds. |

| Catalytic Amidation/Cyclization | Various | Chiral Succinimides | Synthesis of pharmaceutically relevant moieties. researchgate.net |

Development of Asymmetric Synthetic Applications

Asymmetric synthesis, a reaction that produces a predominance of one stereoisomer over another, is of paramount importance in the synthesis of biologically active molecules. uwindsor.ca The prochiral nature of the carbon-carbon double bond in this compound makes it an excellent candidate for the development of new asymmetric methodologies.

Future research will likely pursue several strategies to achieve stereocontrol:

Chiral Catalysis: As mentioned, the development of catalytic asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rhodium, Ruthenium) is a primary goal. researchgate.net This would be the most atom-economical method for producing chiral saturated succinates from this precursor.

Biocatalysis: The use of enzymes offers a green and highly selective alternative. Ene-reductases have been successfully employed for the asymmetric reduction of the C=C bond in related succinate derivatives like dimethyl itaconate, achieving high yields and excellent enantiomeric excess. mdpi.com This precedent strongly suggests that a screening of ene-reductases could identify enzymes capable of reducing this compound with high stereoselectivity.

Chiral Auxiliaries: Another established approach involves the use of chiral auxiliaries. For example, chiral iron succinoyl complexes have been used as enolate equivalents to generate α-alkylated succinic acid derivatives with high regio- and stereoselectivity. rsc.org Adapting this methodology could provide a robust route to a different class of chiral succinate derivatives starting from this compound.

| Asymmetric Strategy | Methodology | Target Chiral Center | Potential Advantages |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium/Ruthenium Catalysts | C2 and C3 of the succinate backbone | High efficiency, catalyst turnover, directness. researchgate.net |

| Biocatalytic Reduction | Ene-Reductase Enzymes | C2 and C3 of the succinate backbone | High enantioselectivity, mild reaction conditions, environmentally benign. mdpi.com |

| Chiral Auxiliary Control | Iron-based Chiral Auxiliaries | α-carbon (C2) | High diastereoselectivity, well-established principles. rsc.org |

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, is revolutionizing chemical synthesis and manufacturing. It offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.

While the application of flow chemistry to this compound specifically is not yet widely reported, its integration represents a logical and promising future research trajectory. Studies on related compounds, such as the production of dialkyl succinates, have demonstrated the power of this technology. For example, microwave-assisted continuous-flow esterification and transesterification have been developed for producing diethyl succinate, showcasing dramatic reductions in reaction time and increased productivity compared to batch methods.

Future work should focus on adapting these principles to the synthesis and subsequent reactions of this compound. A flow setup could allow for the safe handling of reactive intermediates and reagents, while enabling rapid optimization of reaction conditions (temperature, pressure, residence time) to maximize yield and selectivity in transformations like catalytic hydrogenations or cyclization reactions.

| Parameter | Batch Chemistry | Flow Chemistry (Projected) | Advantage of Flow Integration |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, reduced risk of thermal runaways. |

| Safety | Large volumes of reagents | Small reactor volumes, contained system | Minimized exposure and impact of hazardous reactions. |

| Scalability | Difficult, requires re-optimization | "Scaling-out" by parallel operation | More straightforward path from laboratory to production scale. |

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and process efficiency. |

Design of Novel Complex Molecular Architectures

The ultimate goal of developing new synthetic methods for this compound is to enable the efficient construction of novel and complex molecules with valuable properties. Its functional handles make it an ideal starting point for building a variety of molecular architectures.

Future research will focus on using this compound as a linchpin in the synthesis of:

Bioactive Heterocycles: The compound is a known precursor for creating substituted pyridones and other heterocyclic systems through condensation and cyclization reactions. smolecule.com Given that derivatives can exhibit antibacterial and antifungal properties, there is a strong impetus to synthesize libraries of related heterocycles for biological screening.

Chiral Succinimides: The succinimide core is a privileged scaffold found in numerous pharmaceuticals, including well-known antiepileptic drugs. researchgate.net A key future direction would be to develop a synthetic sequence from this compound, likely involving amidation followed by catalytic asymmetric cyclization or hydrogenation, to access novel, enantioenriched succinimides. researchgate.net

Specialty Polymers and Agrochemicals: The diester functionality allows for its incorporation into polyesters, potentially imparting unique properties due to the ethoxymethylene group. smolecule.com Likewise, its role as a versatile intermediate can be exploited to build new agrochemicals requiring specific ester functionalities.

| Target Architecture | Key Precursor | Synthetic Strategy | Potential Application Area |

| Pyridone Derivatives | This compound | Condensation-cyclization with amines/amides | Antibacterial, Antifungal Agents. smolecule.com |

| Chiral Succinimides | This compound | Amidation, Asymmetric Hydrogenation/Cyclization | Pharmaceuticals (e.g., Antiepileptics). researchgate.net |

| Functionalized Polyesters | This compound | Polycondensation | Advanced Materials, Specialty Polymers. smolecule.com |

| Novel Agrochemicals | This compound | Multi-step synthesis involving C-C/C-N bond formation | Crop Protection. smolecule.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.